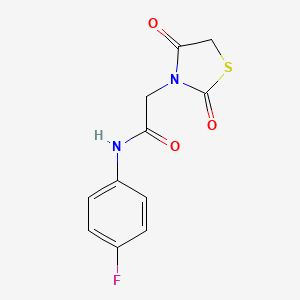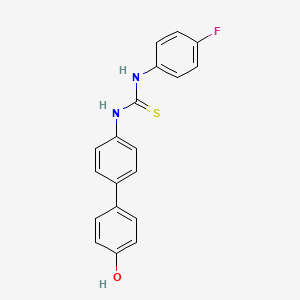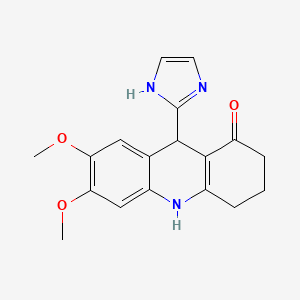![molecular formula C17H23N3O3 B12492819 2-[3-(butan-2-yl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-propylacetamide](/img/structure/B12492819.png)
2-[3-(butan-2-yl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-propylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2,4-dioxo-3-(sec-butyl)quinazolin-1-yl]-N-propylacetamide is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse pharmacological and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-dioxo-3-(sec-butyl)quinazolin-1-yl]-N-propylacetamide typically involves the reaction of isatins with 2-amino N-aryl/alkyl benzamides. A novel I2/TBHP mediated domino synthesis has been developed for this purpose. This method involves the oxidative rearrangement of isatins with 2-amino N-aryl/alkyl benzamides under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Análisis De Reacciones Químicas
Types of Reactions
2-[2,4-dioxo-3-(sec-butyl)quinazolin-1-yl]-N-propylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinazoline ring, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can have distinct pharmacological properties.
Aplicaciones Científicas De Investigación
2-[2,4-dioxo-3-(sec-butyl)quinazolin-1-yl]-N-propylacetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing other quinazoline derivatives.
Industry: Its unique structural features make it a valuable compound for developing new pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2-[2,4-dioxo-3-(sec-butyl)quinazolin-1-yl]-N-propylacetamide involves its interaction with molecular targets and pathways. The compound has been shown to increase the activity of superoxide dismutase, a major antioxidant enzyme that removes superoxide anion, thus reducing ROS content . This mechanism contributes to its neuroprotective effects and its potential as a therapeutic agent for cerebral infarction.
Comparación Con Compuestos Similares
Similar Compounds
SP-8203: A compound with similar neuroprotective properties and a quinazoline structure.
Quinazoline-2,4-diones: A class of compounds with diverse pharmacological properties, including anticancer and anti-inflammatory activities.
Uniqueness
2-[2,4-dioxo-3-(sec-butyl)quinazolin-1-yl]-N-propylacetamide stands out due to its specific structural features and its potential applications in neuroprotection and cerebral infarction therapy. Its ability to reduce ROS formation and increase superoxide dismutase activity makes it a unique compound in the quinazoline family.
Propiedades
Fórmula molecular |
C17H23N3O3 |
|---|---|
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
2-(3-butan-2-yl-2,4-dioxoquinazolin-1-yl)-N-propylacetamide |
InChI |
InChI=1S/C17H23N3O3/c1-4-10-18-15(21)11-19-14-9-7-6-8-13(14)16(22)20(17(19)23)12(3)5-2/h6-9,12H,4-5,10-11H2,1-3H3,(H,18,21) |
Clave InChI |
NWBXNUCOLZYGDG-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)CN1C2=CC=CC=C2C(=O)N(C1=O)C(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({4-methyl-5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12492740.png)
![3,4-dimethyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12492743.png)
![5-(2-Chloro-5-fluorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12492748.png)
![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B12492761.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B12492763.png)
![3-{[4-(1H-indol-3-yl)butanoyl]amino}benzoic acid](/img/structure/B12492776.png)
![N-[2-(cycloheptylamino)ethyl]-2-fluorobenzamide](/img/structure/B12492779.png)
![N-(1,3-benzothiazol-2-yl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B12492787.png)


![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-chloro-6-fluorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B12492794.png)


![10-(4-ethoxyphenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12492800.png)
